molecular formula C34H54O8 B13391416 Ergosterol peroxide 3-O-beta-D-glucopyraside

Ergosterol peroxide 3-O-beta-D-glucopyraside

Cat. No.: B13391416
M. Wt: 590.8 g/mol
InChI Key: CKJZKFPVVUQBMB-UHFFFAOYSA-N
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Description

Ergosterol peroxide glucoside is a bioactive compound derived from ergosterol, a sterol found in fungi, algae, and some plants. Ergosterol itself is a precursor to vitamin D2 and has various biological activities. Ergosterol peroxide glucoside combines the properties of ergosterol peroxide with a glucoside moiety, enhancing its solubility and potentially its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ergosterol peroxide glucoside typically involves the oxidation of ergosterol to ergosterol peroxide, followed by glycosylation. The oxidation can be achieved using a catalytic radical initiator such as phloxine B in the presence of oxygen and visible light, resulting in a hetero Diels–Alder reaction with high yields . The glycosylation step involves the reaction of ergosterol peroxide with a suitable glycosyl donor under acidic or basic conditions to form the glucoside bond.

Industrial Production Methods: Industrial production of ergosterol peroxide glucoside may involve the fermentation of fungi or algae that naturally produce ergosterol, followed by extraction and chemical modification. Optimization of culture conditions and genetic engineering can enhance the yield of ergosterol .

Chemical Reactions Analysis

Types of Reactions: Ergosterol peroxide glucoside undergoes various chemical reactions, including:

    Oxidation: Conversion of ergosterol to ergosterol peroxide.

    Glycosylation: Formation of the glucoside bond.

    Reduction: Potential reduction of the peroxide group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Phloxine B, oxygen, visible light.

    Glycosylation: Glycosyl donors such as glycosyl halides or acetates, acidic or basic catalysts.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas.

Major Products:

    Oxidation: Ergosterol peroxide.

    Glycosylation: Ergosterol peroxide glucoside.

    Reduction: Reduced forms of ergosterol peroxide glucoside.

Scientific Research Applications

Ergosterol peroxide glucoside has a wide range of scientific research applications:

Mechanism of Action

Ergosterol peroxide glucoside exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Ergosterol peroxide glucoside can be compared with other similar compounds such as:

Uniqueness: Ergosterol peroxide glucoside is unique due to its combined peroxide and glucoside functionalities, which enhance its solubility and potentially its biological activity compared to its parent compounds .

Properties

Molecular Formula

C34H54O8

Molecular Weight

590.8 g/mol

IUPAC Name

2-[[5-(5,6-dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3

InChI Key

CKJZKFPVVUQBMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C

Origin of Product

United States

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